molecular formula C26H40N2O B5067825 3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B5067825
M. Wt: 396.6 g/mol
InChI Key: YDRNAGQORVZQCT-UHFFFAOYSA-N
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Description

3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This specific compound is characterized by the presence of a nonyl group, a propylcyclohexyl group, and a phenyl group attached to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the reaction of carboxylic acids with amidoximes. One common method is the uronium activation method, which yields the desired oxadiazole in high purity and yield. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or ion channels, leading to therapeutic effects such as reduced tumor growth or seizure control .

Comparison with Similar Compounds

Similar Compounds

  • 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
  • 3-nonyl-5-[4-(4-butylcyclohexyl)phenyl]-1,2,4-oxadiazole

Uniqueness

3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O/c1-3-5-6-7-8-9-10-12-25-27-26(29-28-25)24-19-17-23(18-20-24)22-15-13-21(11-4-2)14-16-22/h17-22H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRNAGQORVZQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NOC(=N1)C2=CC=C(C=C2)C3CCC(CC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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